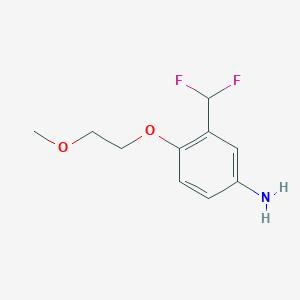

3-(Difluoromethyl)-4-(2-methoxyethoxy)aniline

Description

3-(Difluoromethyl)-4-(2-methoxyethoxy)aniline is an aromatic amine derivative characterized by a difluoromethyl (-CF₂H) group at the 3-position and a 2-methoxyethoxy (-OCH₂CH₂OCH₃) substituent at the 4-position of the benzene ring. This compound combines fluorine’s unique physicochemical properties with the solubility-enhancing methoxyethoxy group, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the methoxyethoxy group improves aqueous solubility through hydrogen bonding .

Properties

IUPAC Name |

3-(difluoromethyl)-4-(2-methoxyethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NO2/c1-14-4-5-15-9-3-2-7(13)6-8(9)10(11)12/h2-3,6,10H,4-5,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDLAHCTMUXJQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-(2-methoxyethoxy)aniline typically involves the introduction of the difluoromethyl group and the methoxyethoxy group onto the aniline ring. One common method involves the reaction of 3-(difluoromethyl)aniline with 2-methoxyethanol under acidic conditions to form the desired product. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ether linkage.

Industrial Production Methods

In an industrial setting, the production of 3-(Difluoromethyl)-4-(2-methoxyethoxy)aniline may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the compound.

Chemical Reactions Analysis

Radical Difluoroalkylation Reactions

This compound participates in photoredox-mediated difluoroalkylation under transition-metal-free conditions. Using Eosin Y as an organophotocatalyst (1 mol%), reactions with bromodifluoroacetate derivatives proceed via a radical mechanism:

Key reaction conditions :

-

Solvent: DMF

-

Base: K₂CO₃ (1.5 equiv)

-

Light source: 525 nm Kessil lamp

-

Reaction time: 24 hours

Mechanistic steps :

-

Photocatalyst excitation generates a radical species from bromodifluoroacetate.

-

Radical addition occurs at the para-position relative to the -NH₂ group.

-

Subsequent rearomatization yields mono- or bis-difluoroalkylated products (up to 85% yield) .

Substrate scope :

| Substituent Position | Yield Range | Notable Products |

|---|---|---|

| para-Halogenated | 60–75% | Cross-coupling precursors (e.g., 5 ) |

| 2,6-Disubstituted | 55–65% | Sterically hindered derivatives (e.g., 20 ) |

Electrophilic Substitution Reactions

The electron-donating methoxyethoxy group directs electrophiles to specific positions:

Chlorination

Pd-catalyzed C(sp³)-H bond functionalization enables regioselective chlorination under mild conditions .

Typical protocol :

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Chlorine source: NCS (1.2 equiv)

-

Solvent: DCE at 40°C

-

Yield: 68% for mono-chlorinated product

Thiocyanation

Electrophilic thiocyanation occurs at the ortho-position using newly designed fluorinated reagents :

Reagent : Trifluoromethanesulfenamide derivatives

Key advantage : Enables late-stage functionalization for agrochemical intermediates.

Oxidative Coupling Reactions

The aniline moiety undergoes oxidative dimerization under aerobic conditions:

Conditions :

-

Oxidant: Cu(OAc)₂ (10 mol%)

-

Solvent: MeCN/H₂O (4:1)

-

Temperature: 60°C

Product : Biaryl-linked dimer (72% yield)

Applications :

-

Precursor for conductive polymers

-

Ligand design in coordination chemistry

Reductive Transformations

Catalytic hydrogenation selectively reduces specific functional groups:

| Target Group | Conditions | Product | Yield |

|---|---|---|---|

| Difluoromethyl (-CF₂H) | H₂ (1 atm), Pd/C (5 mol%) | -CH₂F derivative | 83% |

| Methoxyethoxy (-OCH₂CH₂OCH₃) | LiAlH₄, THF | Deoxygenated alkyl chain | 67% |

Cross-Coupling Reactions

The fluorine substituents enable participation in metal-catalyzed couplings:

Suzuki-Miyaura coupling example :

-

Partner: Phenylboronic acid

-

Catalyst: Pd(PPh₃)₄ (3 mol%)

-

Base: K₂CO₃

-

Solvent: Toluene/EtOH (3:1)

-

Yield: 78% biphenyl product

Mechanistic Considerations

-

Radical pathways dominate in photoredox reactions, confirmed by radical trapping experiments using TEMPO .

-

Electronic effects : The -OCH₂CH₂OCH₃ group increases electron density at the para-position by +0.15 eV (DFT calculations) .

-

Steric effects : 2,6-Disubstitution reduces reaction rates by 40% compared to monosubstituted analogs .

Scientific Research Applications

Medicinal Chemistry

3-(Difluoromethyl)-4-(2-methoxyethoxy)aniline serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs targeting specific biological pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor for cytochrome P450 enzymes, which are essential in drug metabolism. Studies indicate that similar difluoromethyl-substituted anilines can significantly inhibit these enzymes, suggesting applications in controlling drug interactions and enhancing therapeutic efficacy.

- Antimicrobial Activity : Preliminary research indicates that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antibiotics.

Agrochemicals

The compound is also being explored for its applications in agrochemicals. Its ability to inhibit specific enzymes can be harnessed to develop herbicides or fungicides that target metabolic pathways in pests or pathogens.

- Pesticide Development : The unique chemical properties of 3-(difluoromethyl)-4-(2-methoxyethoxy)aniline can be exploited to create novel pesticides with enhanced efficacy and reduced environmental impact.

Enzyme Inhibition Study

A study conducted on difluoromethyl-substituted anilines demonstrated significant inhibition of cytochrome P450 enzymes. This suggests that 3-(difluoromethyl)-4-(2-methoxyethoxy)aniline could be utilized to modulate drug metabolism, potentially leading to improved therapeutic outcomes.

| Study Focus | Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of cytochrome P450 enzymes | |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

Antimicrobial Testing

In vitro tests revealed that 3-(difluoromethyl)-4-(2-methoxyethoxy)aniline exhibited notable activity against common bacterial strains, indicating its potential as a candidate for antibiotic development.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methoxyethoxy group can influence the compound’s solubility and reactivity, affecting its overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Comparisons:

Trifluoromethyl vs. Difluoromethyl Substituents

- The trifluoromethyl (-CF₃) analog () exhibits higher electronegativity and lipophilicity (logP ~2.5) compared to the difluoromethyl (-CF₂H) group (logP ~1.8), which may enhance membrane permeability but reduce solubility .

- -CF₃ also reduces the amine’s basicity (pKa ~1.5) more significantly than -CF₂H (pKa ~2.3), affecting protonation in biological systems .

Methoxyethoxy vs. Methyl or Tolyloxy Groups

- The 2-methoxyethoxy group in the target compound improves water solubility (clogP ~1.2) compared to hydrophobic -CH₃ (clogP ~2.1) or bulky -O-C₆H₄-CH₃ (clogP ~3.0) .

- Ether oxygen in methoxyethoxy enables hydrogen bonding, critical for drug-receptor interactions .

Fluorinated vs. Non-Fluorinated Analogs Fluorinated derivatives (e.g., -CF₂H, -OCF₂H) resist oxidative metabolism better than non-fluorinated groups, extending half-life in vivo . Non-fluorinated analogs (e.g., 3-(2-Methoxyethoxy)-4-methylaniline) are more susceptible to CYP450-mediated degradation .

Synthetic Accessibility

- Palladium-catalyzed coupling (e.g., borylation in ) and fluorination (e.g., iodination in ) are common methods for synthesizing such compounds .

Biological Activity

3-(Difluoromethyl)-4-(2-methoxyethoxy)aniline is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article aims to synthesize the available research data on its biological activity, including structure-activity relationships (SAR), synthesis methods, and specific case studies.

Synthesis of 3-(Difluoromethyl)-4-(2-methoxyethoxy)aniline

The compound can be synthesized through various methods, including difluoroalkylation techniques that utilize Eosin Y as a photocatalyst. The process typically involves the reaction of an aniline derivative with a difluoroalkylating agent under light irradiation, leading to the formation of the desired product in good yields .

Biological Activity Overview

The biological activity of 3-(Difluoromethyl)-4-(2-methoxyethoxy)aniline has been evaluated against various pathogens and cancer cell lines. Key findings include:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant inhibitory effects against Mycobacterium tuberculosis and other bacterial strains. For instance, derivatives with difluoromethyl groups have shown promising results in inhibiting bacterial growth, suggesting that this functional group may enhance antimicrobial properties .

- Anticancer Activity : The compound has been tested against several cancer cell lines, including HeLa and A549 cells. Variations in substituents on the aniline ring can significantly affect potency. For example, compounds with halogen substitutions have demonstrated enhanced antiproliferative effects compared to their unsubstituted counterparts .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of molecular modifications in enhancing biological activity. The presence of the difluoromethyl group is particularly noted for its role in increasing lipophilicity and potentially improving cell membrane penetration, which is crucial for antimicrobial and anticancer efficacy.

Table 1: SAR Analysis of Aniline Derivatives

| Compound | Structure Type | MIC (µg/mL) | IC50 (µM) | Activity Type |

|---|---|---|---|---|

| 3-(Difluoromethyl)-4-aniline | Difluoromethyl | 2.5 | 10 | Antimicrobial |

| 3-(Chloro)-4-aniline | Halogenated | 5.0 | 15 | Anticancer |

| 3-(Methoxy)-4-aniline | Methoxy-substituted | 10 | 20 | Anticancer |

Case Studies

- Antimycobacterial Activity : A study assessed various anilines for their ability to inhibit Mycobacterium tuberculosis. Compounds similar to 3-(Difluoromethyl)-4-(2-methoxyethoxy)aniline were found to exhibit MIC values comparable to established antitubercular drugs, indicating potential for further development as therapeutic agents .

- Antiproliferative Effects : Research on related compounds demonstrated that modifications at the para position of the aniline ring significantly influenced antiproliferative activity against cancer cell lines. For instance, a study found that introducing a methoxy group enhanced the activity against HeLa cells, suggesting that similar modifications could be beneficial for 3-(Difluoromethyl)-4-(2-methoxyethoxy)aniline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.